molecular formula C16H15N3O4 B2675506 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 953157-54-5

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2675506
CAS No.: 953157-54-5
M. Wt: 313.313
InChI Key: HNHFJJGLXGAAML-UHFFFAOYSA-N
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Description

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a compound belonging to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the reaction of 4-methoxybenzaldehyde with hydroxylamine to form the corresponding oxime. This oxime is then cyclized to form the oxazole ring. The final step involves the acylation of the oxazole derivative with 5-methyl-1,2-oxazole-3-yl acetic acid .

Chemical Reactions Analysis

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other oxazole derivatives such as:

  • 2-(4-methoxyphenyl)-1,3-oxazole
  • 5-methyl-1,2-oxazole-3-carboxamide
  • 4-methoxybenzylideneamino-oxazole

Compared to these compounds, 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide exhibits unique properties due to the presence of both methoxy and methyl groups, which enhance its biological activity and stability .

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-10-7-15(19-22-10)17-16(20)9-12-8-14(23-18-12)11-3-5-13(21-2)6-4-11/h3-8H,9H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHFJJGLXGAAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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